2-(Methylamino)-1-(morpholin-4-yl)propan-1-one
Overview
Description
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one (MMPO) is an organic compound that is widely used in scientific research. It is an important synthetic intermediate in organic chemistry and has been used in a variety of applications, such as drug synthesis, catalysis, and biochemistry. MMPO is a versatile compound that can be used to synthesize a variety of compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research. It has been used in drug synthesis, catalysis, and biochemistry research. It is also used as an intermediate in the synthesis of other compounds, such as aminopropanol and morpholine derivatives. It is also used as a starting material for the synthesis of polymers, polysaccharides, and other polymeric materials.
Mechanism Of Action
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one is a versatile compound that can be used to synthesize a variety of compounds. It acts as a nucleophile in organic reactions, meaning that it can react with other molecules to form new bonds. In addition, it can act as a catalyst in certain reactions, allowing for the formation of new products from existing molecules.
Biochemical And Physiological Effects
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been found to have neuroprotective and neuroregenerative effects.
Advantages And Limitations For Lab Experiments
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has several advantages when used in laboratory experiments. It is relatively simple to synthesize and can be used in a variety of reactions. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one is toxic and should be handled with care. It should also be used in a well-ventilated area and protective equipment should be worn when handling it.
Future Directions
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one has a wide range of potential future directions. It can be used to synthesize a variety of compounds, such as aminopropanol and morpholine derivatives, which can be used in drug synthesis. In addition, it can be used as a starting material for the synthesis of polymers, polysaccharides, and other polymeric materials. Furthermore, it can be used in the development of new drugs and treatments for various diseases and disorders. Finally, it can be used in research to further understand the biochemical and physiological effects of 2-(Methylamino)-1-(morpholin-4-yl)propan-1-one.
properties
IUPAC Name |
2-(methylamino)-1-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(9-2)8(11)10-3-5-12-6-4-10/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGUCFNBGHDII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240864 | |
Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-1-(morpholin-4-yl)propan-1-one | |
CAS RN |
114079-51-5 | |
Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114079-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 2-(methylamino)-1-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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